REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[CH3:5][O:6][C:7](=[O:13])[CH:8](Cl)[C:9](=O)[CH3:10]>CCO>[CH3:5][O:6][C:7]([C:8]1[S:3][C:2]([NH2:4])=[N:1][C:9]=1[CH3:10])=[O:13]
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Name
|
|
Quantity
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59.8 mmol
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Type
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reactant
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Smiles
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NC(=S)N
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Name
|
|
Quantity
|
59.8 mmol
|
Type
|
reactant
|
Smiles
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COC(C(C(C)=O)Cl)=O
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Name
|
|
Quantity
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140 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for 14 h
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Duration
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14 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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ADDITION
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Details
|
Water and aq. NaHCO3 are added
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Type
|
EXTRACTION
|
Details
|
the mixture is extracted several times with EtOAc
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Type
|
CUSTOM
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Details
|
The combined organic layers are dried
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N=C(S1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |